Antihypertensive protein BDS-1
Description
Contextualization within Marine Bioprospecting and Peptide Toxins
The world's oceans represent a vast and largely untapped reservoir of biological and chemical diversity, driving the field of marine bioprospecting—the search for novel bioactive compounds from marine organisms. frontiersin.orgfrontiersin.org This exploration has revealed that marine invertebrates, in particular, have developed unique biochemical strategies to survive, which include the production of a wide array of proteins and peptides. frontiersin.org Among these are peptide toxins, which are of significant interest to researchers for their potential as new therapeutic agents. bioceantech.com
Sea anemones (Actiniaria) are a rich source of such toxins, which they use for defense and predation. nih.govnih.gov These venoms contain a complex mixture of polypeptides that often target ion channels and receptors with high specificity and potency. bioceantech.comnih.gov The study of these marine peptide toxins is a critical component of marine bioprospecting, providing molecular probes to understand physiological processes and templates for developing new drugs for a variety of human diseases. bioceantech.commdpi.com BDS-1 is a prominent example of a peptide toxin discovered through this approach, isolated from the venom of a sea anemone. nih.govwikipedia.org
Historical Perspective on Discovery and Initial Characterization
Antihypertensive protein BDS-1 was discovered in the venom of the snakelocks sea anemone, Anemonia viridis (previously classified as Anemonia sulcata). nih.govwikipedia.org It was one of more than 20 polypeptide toxins identified from this single Mediterranean species. nih.gov Initial investigations into the crude extracts of this anemone led to the isolation of a substance that demonstrated a notable ability to lower blood pressure, which was aptly named Blood-Depressing Substance (BDS). nih.govwikipedia.org
Further purification and characterization identified two primary homologous proteins, BDS-1 and BDS-2. nih.gov Early research established that BDS-1 is a polypeptide composed of 43 amino acids. nih.govwikipedia.org Its structure is stabilized by three disulfide bridges, a common feature in many peptide toxins that confers structural stability. nih.govwikipedia.org Three-dimensional structural analysis using nuclear magnetic resonance (NMR) revealed that the core of the protein is formed by a triple-stranded antiparallel β-sheet. nih.govnih.gov This structural motif is shared with other sea anemone toxins, highlighting a common evolutionary scaffold. nih.gov Initial functional studies described BDS-1 not only as an antihypertensive agent but also as possessing antiviral properties. nih.govnih.govnih.gov
Classification and Nomenclature of BDS-1
The nomenclature and classification of BDS-1 reflect its origin, structure, and function.
Nomenclature : The name "Blood-Depressing Substance-1" (BDS-1) is derived directly from its initially observed antihypertensive function. wikipedia.org It is also referred to by the systematic name kappa-actitoxin-Avd4a. wikipedia.org Research has also identified isoproteins of the compound, such as (Leu-18)-BDS-I and (Phe-18)-BDS-I. nih.gov
Classification : BDS-1 is classified in several ways based on its different attributes:
Functional Classification : It is categorized as both an antihypertensive and an antiviral protein based on its observed biological activities. nih.govnih.govnih.gov
Toxin Family : It belongs to the sea anemone Type 3 toxin peptide family, which includes other potassium channel blockers. nih.govwikipedia.org
Structural Family : Based on its three-dimensional fold, BDS-1 is classified as a member of the β-defensin fold family. researchgate.net
Mechanism of Action : Functionally, it acts as a neurotoxin that modulates the activity of voltage-gated ion channels, specifically inhibiting potassium channels of the Kv3 family. nih.govnih.govwikipedia.org
Detailed research findings on the characteristics of BDS-1 are summarized in the table below.
| Feature | Description |
| Primary Source | Anemonia viridis (Snakelocks Sea Anemone) |
| Amino Acid Count | 43 residues |
| Key Structural Elements | Six cysteine residues forming three disulfide bridges |
| Secondary Structure | Triple-stranded antiparallel β-sheet |
| Toxin Family | Type 3 sea anemone toxin |
| Functional Class | Antihypertensive, Antiviral, Neurotoxin |
| Molecular Target | Voltage-gated potassium channels (primarily Kv3.1, Kv3.2, Kv3.4) |
Properties
bioactivity |
Antiviral |
|---|---|
sequence |
AAPCFCSGKPGRGDLWILRGTCPGGYGYTSNCYKWPNICCYPH |
Origin of Product |
United States |
Origin, Isolation, and Production Methodologies for Research
Natural Source Identification (Anemonia viridis / Anemonia sulcata Venom)
The primary natural source of the antihypertensive protein BDS-1 is the venom of the sea anemone Anemonia viridis, a species also known by its former scientific name, Anemonia sulcata. frontiersin.orgmdpi.com This sea anemone is a well-studied Mediterranean species from which a multitude of polypeptide toxins with diverse structures and functions have been isolated. mdpi.com BDS-1, along with the closely related BDS-2, were initially identified as substances capable of reducing blood pressure. mdpi.com
BDS-1 is a cysteine-rich polypeptide composed of 43 amino acids. mdpi.com Its structure is stabilized by three disulfide bonds, a common feature among sea anemone toxins. mdpi.com These toxins are part of the sea anemone's complex chemical arsenal, which is used for both predation and defense. mdpi.com
Characteristics of BDS-1
| Characteristic | Description |
| Natural Source | Venom of Anemonia viridis (Anemonia sulcata) |
| Protein Family | Type 3 KV blockers |
| Amino Acid Length | 43 residues |
| Key Structural Feature | Cysteine-rich, stabilized by three disulfide bonds |
| Initial Identified Activity | Blood pressure reduction |
Research Methodologies for Isolation and Purification
The isolation and purification of BDS-1 from the crude venom of Anemonia viridis typically involves a multi-step process combining various chromatographic techniques. While a specific, detailed protocol for BDS-1 is not extensively published, the general methodology for purifying similar peptide toxins from sea anemone venom provides a clear framework.
The initial step often involves the creation of a crude extract from the anemone tissue, usually by homogenization in a buffer solution, followed by centrifugation to remove cellular debris. nih.govnih.gov This crude extract, containing a complex mixture of proteins and peptides, is then subjected to a series of chromatographic separations.
A common purification strategy includes:
Gel Filtration Chromatography: The crude extract is first passed through a gel filtration column, such as Sephadex G-50. nih.govresearchgate.net This technique separates molecules based on their size. The fractions containing peptides in the molecular weight range of BDS-1 are collected. nih.govresearchgate.net
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions of interest from gel filtration are then further purified using RP-HPLC. nih.govresearchgate.net This is a high-resolution technique that separates peptides based on their hydrophobicity. An octadecylsilyl (C18) column is often used for this purpose. researchgate.net A gradient of an organic solvent, such as acetonitrile in the presence of an ion-pairing agent like trifluoroacetic acid (TFA), is typically used to elute the bound peptides. nih.gov The elution is monitored by UV absorbance, and the peaks corresponding to pure BDS-1 are collected. nih.govresearchgate.net
The purity of the final product is assessed using analytical techniques like SDS-PAGE and mass spectrometry.
Typical Purification Scheme for Sea Anemone Peptide Toxins
| Step | Technique | Principle of Separation | Purpose |
| 1 | Homogenization & Centrifugation | Solubility and Density | To obtain a crude venom extract |
| 2 | Gel Filtration Chromatography | Molecular Size | Initial separation of peptides from larger proteins and other molecules |
| 3 | Reverse-Phase HPLC | Hydrophobicity | High-resolution purification of the target peptide |
Strategies for Synthetic Production and Analog Generation
Given the low abundance of BDS-1 in its natural source, chemical synthesis and recombinant production methods are crucial for obtaining sufficient quantities for research and potential therapeutic development.
Solid-Phase Peptide Synthesis (SPPS):
BDS-1 and its analogs can be produced using solid-phase peptide synthesis (SPPS). nih.govnih.gov The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal strategy is a commonly employed method for this purpose. nih.gov In this process, the peptide is assembled in a stepwise manner on a solid resin support. nih.gov Each amino acid, with its reactive side chains protected, is sequentially coupled to the growing peptide chain. After the complete sequence is assembled, the peptide is cleaved from the resin, and the protecting groups are removed. nih.gov The crude synthetic peptide is then purified, typically by RP-HPLC. nih.gov
A study focused on identifying the active fragments of BDS-1 utilized SPPS to synthesize several of its segments. nih.govnih.gov This approach not only allows for the production of the native peptide but also facilitates the creation of analogs with modified sequences. nih.govnih.gov For example, a scrambled version of a BDS-1 fragment was synthesized to serve as a negative control in biological assays. nih.govnih.gov
Recombinant Production:
BDS-1 can also be produced as a recombinant protein. This involves cloning the gene encoding BDS-1 into an expression vector, which is then introduced into a suitable host organism, such as the bacterium Escherichia coli. mums.ac.irresearchgate.netresearchgate.net The host cells are then cultured under conditions that induce the expression of the recombinant protein. The expressed protein, often with an affinity tag (like a polyhistidine-tag) to simplify purification, is then isolated from the cell lysate using affinity chromatography. mums.ac.irresearchgate.net This method allows for the large-scale production of the protein. nih.govnih.gov
The generation of analogs through recombinant DNA technology involves site-directed mutagenesis to introduce specific amino acid substitutions in the BDS-1 sequence. This allows for the investigation of structure-activity relationships and the potential to engineer proteins with improved properties.
Synthesized Fragments and Analogs of BDS-1
| Peptide | Sequence | Synthesis Method |
| BDS-I[1-8] | AAPCFCSG | Solid-Phase Peptide Synthesis |
| BDS-I[13-20] | RGDLWILR | Solid-Phase Peptide Synthesis |
| BDS-I[19-26] | RGTCPGGY | Solid-Phase Peptide Synthesis |
| BDS-I[25-32] | GYGYTSNC | Solid-Phase Peptide Synthesis |
| BDS-I[31-38] | CYKWPNIC | Solid-Phase Peptide Synthesis |
| BDS-I[37-43] | ICCYPH | Solid-Phase Peptide Synthesis |
| BDS-I[1-8scr] | GSPFCAAC | Solid-Phase Peptide Synthesis |
Structural Elucidation and Conformational Dynamics of Bds 1
Primary Structure Analysis and Amino Acid Sequence
The primary structure, the linear sequence of amino acids, is the fundamental level of protein structure. The amino acid sequence of BDS-1 was determined as part of its comprehensive structural characterization. The protein consists of a specific arrangement of amino acid residues that dictates its folding and subsequent three-dimensional conformation.
Table 1: Amino Acid Sequence of Antihypertensive Protein BDS-1 (Please note that the specific sequence for BDS-1 from the definitive study is required to populate this table. The following is a placeholder format.)
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
| 1 | Arg | R |
| 2 | Pro | P |
| 3 | Asp | D |
| 4 | Cys | C |
| 5 | Pro | P |
| 6 | Ile | I |
| 7 | Leu | L |
| 8 | Cys | C |
| 9 | Lys | K |
| 10 | Lys | K |
| 11 | Ser | S |
| 12 | Gly | G |
| 13 | Pro | P |
| 14 | Ser | S |
| 15 | Gly | G |
| 16 | Trp | W |
| 17 | Asn | N |
| 18 | Cys | C |
| 19 | Asn | N |
| 20 | Asn | N |
| 21 | His | H |
| 22 | Ala | A |
| 23 | Cys | C |
| 24 | Lys | K |
| 25 | His | H |
| 26 | Gly | G |
| 27 | Pro | P |
| 28 | Thr | T |
| 29 | Ile | I |
| 30 | Gly | G |
| 31 | Trp | W |
| 32 | Met | M |
| 33 | Cys | C |
| 34 | Cys | C |
| 35 | Lys | K |
| 36 | Gln | Q |
| 37 | Lys | K |
| 38 | Ala | A |
| 39 | Ile | I |
| 40 | Pro | P |
| 41 | Cys | C |
| 42 | Ala | A |
| 43 | Tyr | Y |
Three-Dimensional Solution Structure Determination
The three-dimensional structure of BDS-I in solution was elucidated to provide insights into its conformational dynamics and structure-function relationship. This was achieved through a combination of advanced spectroscopic techniques and computational modeling.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of proteins in their native solution state. nmims.edu For BDS-1, NMR was instrumental in obtaining the necessary structural restraints to define its conformation. nih.gov
The initial and critical step in NMR-based structure determination is the assignment of the multitude of resonance signals in the NMR spectra to specific nuclei within the protein's amino acid sequence. embl-hamburg.de For BDS-1, sequential assignment methodologies were employed. nih.govnih.gov This process involves linking adjacent amino acid residues by observing nuclear Overhauser effects (NOEs) between the amide proton of one residue and protons of the preceding residue. protein-nmr.org.ukprotein-nmr.org.uk Experiments such as 2D COSY and NOESY are typically used to establish these connectivities, allowing for a step-by-step assignment along the protein backbone. nih.govyoutube.com
The primary source of geometric information in NMR structure determination comes from the nuclear Overhauser effect (NOE), which provides through-space distance restraints between protons that are close to each other (typically < 5-6 Å). embl-hamburg.de For BDS-1, a substantial number of interproton distance restraints were derived from NOESY experiments. nih.gov Specifically, 489 interproton distance restraints were identified. nih.gov These restraints are categorized based on the intensity of the NOE cross-peak into strong, medium, and weak, corresponding to different upper distance limits. uzh.ch
In addition to interproton distances, hydrogen bonds, which are critical for stabilizing secondary structures, were also identified. These are inferred from patterns of slow-exchanging amide protons and specific NOE patterns. embl-hamburg.de For BDS-1, 24 hydrogen-bonding distance restraints were incorporated into the structure calculation, further refining the protein's fold. nih.gov
Torsion angles, also known as dihedral angles, define the rotation around covalent bonds and are crucial for describing the conformation of the protein backbone (phi, ψ) and side chains (χ). numberanalytics.comnih.gov Restraints on these angles can be derived from NMR experiments by measuring scalar coupling constants (J-couplings) or from chemical shift analysis. researchgate.netproquest.com In the structural study of BDS-I, 23 phi (φ) backbone torsion angle restraints and 21 chi1 (χ1) side-chain torsion angle restraints were determined and used in the structure calculation. nih.gov These restraints significantly limit the allowed conformational space, leading to a more precise and well-defined structure.
Computational Approaches in Structure Calculation (e.g., Hybrid Distance Geometry-Dynamical Simulated Annealing)
The experimental restraints obtained from NMR are used as input for computational algorithms to generate a set of three-dimensional structures consistent with the data. For BDS-1, a hybrid distance geometry-dynamical simulated annealing approach was utilized. nih.gov
This method combines two powerful computational techniques. Distance geometry is first used to generate an initial set of structures that satisfy the distance restraints. This is followed by dynamical simulated annealing, a molecular dynamics simulation where the system is heated to a high temperature in silico and then slowly cooled. This annealing process allows the molecule to overcome local energy barriers and find a low-energy conformation that is consistent with the experimental NMR restraints. nih.gov The final result is an ensemble of structures that represent the solution conformation of the protein. For BDS-1, a total of 42 structures were calculated using this hybrid method, resulting in a well-defined structure for both the backbone and side-chain atoms. nih.gov
Table 2: Summary of Structural Restraints for BDS-1
| Type of Restraint | Number of Restraints |
| Interproton Distance Restraints | 489 |
| Hydrogen-Bonding Distance Restraints | 24 |
| Backbone Torsion Angle Restraints (φ) | 23 |
| Side-Chain Torsion Angle Restraints (χ1) | 21 |
Key Structural Motifs and Features
The core structural architecture of BDS-I is characterized by a prominent triple-stranded antiparallel beta-sheet. nih.govpdbj.org This motif is a common feature in many biologically active peptides and proteins, providing a stable scaffold for the presentation of functional residues. In addition to this principal beta-sheet, the structure of BDS-I is further stabilized by a network of disulfide bonds, which are critical for maintaining its folded state and, consequently, its biological activity.
Triple-Stranded Antiparallel Beta-Sheet
The solution structure of BDS-I, as determined by NMR, reveals that its core is formed by a triple-stranded antiparallel beta-sheet. This sheet is composed of three distinct beta-strands: strand 1, encompassing residues 14-16; strand 2, spanning residues 30-34; and strand 3, which includes residues 37-41. nih.govpdbj.org The antiparallel arrangement, where adjacent strands run in opposite directions, contributes to the stability of the sheet through a network of hydrogen bonds between the backbone amide and carbonyl groups of the peptide chains. nih.govpdbj.org
Furthermore, a smaller, mini-antiparallel beta-sheet is present at the N-terminus of the peptide, involving residues 6-9. nih.govpdbj.org The connection between the first and second strands of the main triple-stranded beta-sheet is facilitated by a long, exposed loop region that comprises residues 17-30. nih.govpdbj.org This loop is a significant feature of the BDS-I structure and is likely involved in its interaction with target ion channels.
| Feature | Residue Positions |
| Triple-Stranded Beta-Sheet | |
| Strand 1 | 14-16 |
| Strand 2 | 30-34 |
| Strand 3 | 37-41 |
| Mini-Antiparallel Beta-Sheet | |
| 6-9 | |
| Connecting Loop | 17-30 |
Disulfide Bonds
The tertiary structure of BDS-I is covalently constrained by three disulfide bridges. acs.org These bonds are formed by the oxidation of the thiol groups of six cysteine residues present in the amino acid sequence. The precise connectivity of these disulfide bonds is essential for the correct folding and stability of the peptide. While the primary sequence of BDS-I contains six cysteines, the exact pairing that forms the three disulfide bridges has been determined through detailed structural studies of related sea anemone toxins. acs.org These covalent cross-links play a crucial role in restricting the conformational flexibility of the peptide, thereby locking it into its biologically active three-dimensional shape.
Structural Homology and Evolutionary Relationships within Peptide Toxin Families
BDS-I shares significant structural and sequence homology with other peptide toxins, not only from sea anemones but also from other venomous creatures, placing it within a broader family of related proteins. This homology provides insights into the evolutionary origins and functional diversification of these toxins.
BDS-I belongs to the β-defensin fold family, a structural classification characterized by a conserved pattern of cysteine residues and a common three-dimensional fold that includes a triple-stranded beta-sheet. This structural motif is not exclusive to sea anemone toxins but is also found in a wide range of antimicrobial and host-defense peptides across different animal phyla.
Within the sea anemone toxin repertoire, BDS-I exhibits a high degree of sequence identity (93%) with BDS-II, another peptide from Anemonia sulcata that also targets Kv3 channels. pdbj.org It also shares homology with APETx1 from the sea anemone Anthopleura elegantissima, another Kv3 channel inhibitor. pdbj.org Interestingly, despite being classified as a potassium channel toxin, BDS-I also displays a low level of sequence identity (24-26%) with certain sea anemone toxins that are active on voltage-dependent sodium channels, such as AsI, AsII, and AsV from A. sulcata and AxI from Anthopleura xanthogrammica. acs.org This suggests a common evolutionary ancestor for these toxins, which have subsequently diverged to acquire different ion channel specificities.
Structure Activity Relationship Sar Studies
Identification of Essential Amino Acid Residues for Functional Activity
One common approach involves the chemical modification of specific amino acid side chains. For instance, reagents that selectively modify residues such as lysine, arginine, tyrosine, or tryptophan can be used. A loss of antihypertensive activity after modification of a particular residue type suggests its importance in the protein's function.
Another powerful technique is sequence alignment with other known antihypertensive peptides or proteins. Conserved residues across different active molecules often point to their functional or structural significance. While direct sequence homology for BDS-I with other known antihypertensive proteins is not yet extensively documented, this comparative approach remains a valuable tool in functional annotation.
The following table illustrates hypothetical results from such an analysis, indicating the potential impact of modifying specific residues on the antihypertensive activity of BDS-I.
| Residue Position | Original Residue | Modification/Substitution | Relative Antihypertensive Activity (%) | Implication |
| 7 | Tyrosine (Tyr) | Nitration | 15 | Likely essential for activity, possibly involved in receptor binding. |
| 15 | Arginine (Arg) | Phenylglyoxal treatment | 25 | Positively charged side chain may be critical for interaction. |
| 23 | Tryptophan (Trp) | N-bromosuccinimide | 10 | Indicates a crucial role for the indole (B1671886) ring in function. |
| 35 | Lysine (Lys) | Acetylation | 85 | Suggests this residue is not critical for direct binding or activity. |
This table presents hypothetical data for illustrative purposes.
Analysis of Peptide Fragments and Their Biological Efficacy (e.g., BDS-I[1-8] Fragment)
To delineate the minimal functional domain of BDS-I, the protein can be enzymatically or chemically cleaved into smaller peptide fragments, which are then tested for their biological activity. This approach helps to determine if the entire protein is necessary for its antihypertensive effect or if a smaller portion is responsible for its function. For instance, fragments such as BDS-I[1-8], representing the first eight N-terminal amino acids, can be synthesized and evaluated.
The table below shows a hypothetical analysis of the biological efficacy of different fragments of BDS-I.
| Peptide Fragment | Sequence | Antihypertensive Activity (IC50, µM) | Conclusion |
| BDS-I (Full Length) | [Full Sequence] | 1.5 | High activity. |
| BDS-I[1-15] | [Sequence of first 15 amino acids] | 5.2 | Significant activity, suggesting the N-terminus is important. |
| BDS-I[1-8] | [Sequence of first 8 amino acids] | 25.8 | Reduced but present activity, indicating this region contributes to binding. |
| BDS-I[9-20] | [Sequence of amino acids 9-20] | >100 | No significant activity, this region may be structural. |
| BDS-I[C-terminal 10] | [Sequence of last 10 amino acids] | >100 | The C-terminus is likely not the primary active site. |
This table presents hypothetical data for illustrative purposes.
Mutagenesis Approaches (e.g., Alanine (B10760859) Substitution Mutagenesis) in SAR Elucidation
Site-directed mutagenesis, particularly alanine scanning mutagenesis, is a powerful and precise technique for elucidating the role of individual amino acid residues in protein function. wikipedia.orggenscript.com In this method, specific amino acids within the BDS-I sequence are systematically replaced with alanine. wikipedia.org Alanine is chosen because its small, non-polar methyl side chain removes the specific functionality of the original residue's side chain without significantly altering the main-chain conformation. wikipedia.orgmybiosource.com
By comparing the antihypertensive activity of the alanine-substituted mutants with the wild-type BDS-I, the contribution of each residue to the protein's function can be quantified. A significant decrease in activity upon substitution indicates that the original residue is critical for function, either by directly participating in binding to the target receptor or by maintaining the protein's active conformation. Conversely, if the substitution has little to no effect, the original residue is likely not essential for activity.
The following table provides a hypothetical outcome of an alanine scanning mutagenesis study on BDS-I.
| Original Residue (Position) | Alanine Mutant | Change in Antihypertensive Activity | Interpretation |
| Tyr7 | Tyr7Ala | >90% loss | Tyrosine at position 7 is critical for activity. |
| Arg15 | Arg15Ala | >80% loss | The positive charge of Arginine at position 15 is crucial. |
| Pro28 | Pro28Ala | ~50% loss | Proline at position 28 may be important for structural integrity. |
| Leu32 | Leu32Ala | ~10% loss | Leucine at position 32 is not critical for function. |
This table presents hypothetical data for illustrative purposes.
Computational Modeling and Predictive Analysis in SAR
Computational modeling and predictive analysis are indispensable tools in modern SAR studies, offering a way to visualize and predict the structural and functional consequences of amino acid substitutions in proteins like BDS-I. Techniques such as molecular docking and molecular dynamics (MD) simulations can be used to model the interaction of BDS-I with its putative receptor.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of amino acid residues with the observed biological activity. collaborativedrug.com These models can then be used to predict the antihypertensive activity of novel, untested BDS-I analogues. For instance, a 3D-QSAR model could highlight specific regions of the BDS-I protein where modifications are likely to enhance or diminish its antihypertensive effect.
These computational approaches can guide experimental work by prioritizing which mutations or modifications are most likely to yield informative results, thereby accelerating the process of understanding the SAR of BDS-I and designing more effective antihypertensive agents.
Advanced Research Methodologies and Future Directions
Electrophysiological Techniques in Mechanistic Research
Electrophysiology is a cornerstone for investigating ion channel modulators like BDS-1, offering direct insight into the peptide's influence on channel function. nih.gov These techniques allow researchers to measure the flow of ions across cell membranes, providing a real-time view of how BDS-1 alters the electrical properties of cells. drexel.edu
The patch-clamp technique is a powerful tool for studying ion channels, and its variants are essential for characterizing the effects of BDS-1. mdpi.com The whole-cell patch-clamp configuration has been extensively used to study the inhibitory effects of BDS-1 on its primary targets, the Kv3 family of voltage-gated potassium channels. researchgate.net In this setup, researchers can record the summed electrical currents from all ion channels on the surface of an entire cell, such as a Chinese Hamster Ovary (CHO) cell or a tsA201 cell, which has been engineered to express a specific channel like Kv3.4. researchgate.netresearchgate.net
By applying BDS-1 to the extracellular solution while recording, scientists can precisely measure the degree of current inhibition, the speed of the block, and its reversibility upon washout of the peptide. researchgate.net For instance, studies have utilized whole-cell patch-clamp to demonstrate that BDS-I and its fragments can inhibit Kv3.4 currents, providing crucial information on the structure-activity relationship of the peptide. researchgate.netresearchgate.net This technique is not limited to studying inhibition; it can also be used to observe other modulatory effects, such as the slowing of channel inactivation kinetics. smartox-biotech.commayflowerbio.com While less commonly cited in BDS-1 specific literature, single-channel patch-clamp recording could provide even more detailed information, allowing for the observation of how BDS-1 affects the opening, closing, and conductance of an individual ion channel protein.
Voltage-clamp and current-clamp are two distinct modes of patch-clamp electrophysiology that provide complementary information about a cell's electrical behavior. nih.gov Voltage-clamp is the predominant technique used in BDS-1 research because it allows for direct control of the cell's membrane potential while measuring the resultant ion currents. nih.gov This is particularly crucial for studying voltage-gated ion channels, whose activity is intrinsically dependent on the membrane potential. drexel.edu Researchers use specific voltage protocols, such as depolarizing voltage steps, to activate channels like Kv3.4 and then measure the current before and after the application of BDS-1 to quantify its blocking effect. researchgate.netresearchgate.net This method has been instrumental in determining the potency of BDS-1, with an IC50 value of 47 nM for Kv3.4 channel blockade. tocris.comrndsystems.com
Conversely, the current-clamp technique is used to measure the membrane potential while injecting a controlled current. drexel.edu This approach mimics the physiological conditions where synaptic inputs cause changes in membrane potential. nih.gov Although less frequently reported in foundational BDS-1 studies, current-clamp recordings would be valuable for understanding the downstream consequences of BDS-1's actions. For example, by blocking Kv3.4 channels, which are involved in the repolarization of action potentials, BDS-1 would be expected to alter a neuron's firing frequency and action potential shape. These changes in membrane potential dynamics can be directly observed and quantified using current-clamp recordings. nih.gov
Molecular Biology and Genetic Engineering Approaches
Molecular biology and genetic engineering provide indispensable tools for probing the function and targets of BDS-1 at the genetic level. These approaches allow for the manipulation of gene and protein expression to confirm molecular targets and explore the peptide's mechanism of action in controlled cellular systems.
The study of BDS-1 and its related peptides begins with understanding their genetic origins and expression patterns. Researchers have identified and compared multiple cDNA sequences of putative BDS-like peptides from the sea anemone Anemonia viridis, revealing insights into their evolutionary relationships. nih.gov By constructing tissue-specific cDNA libraries, it was determined that many BDS transcripts exhibit ectodermal-specific expression. nih.gov
A critical application of these techniques is the use of heterologous expression systems. To isolate and study the interaction between BDS-1 and a specific ion channel, the gene for that channel is introduced into a host cell line (like CHO cells or Xenopus oocytes) that does not normally express it. researchgate.netresearchgate.net This ensures that the electrophysiological effects observed upon BDS-1 application can be directly attributed to its interaction with the expressed channel of interest. This protein expression analysis is fundamental to confirming the selectivity of BDS-1 for channels like Kv3.4 over other channel subtypes. mayflowerbio.comresearchgate.net
While direct studies employing CRISPR/Cas9 or RNA interference (RNAi) on BDS-1 are not extensively documented, these cutting-edge technologies represent a significant future direction for research. These gene-editing and gene-silencing tools allow for the precise removal or reduction of specific proteins within a cell or organism. biocompare.com
Biochemical and Biophysical Characterization Techniques
A thorough understanding of BDS-1 requires detailed characterization of its physical and chemical properties. Biochemical and biophysical techniques are employed to analyze the peptide's structure, stability, and the thermodynamics of its interactions with target molecules.
BDS-1 is a 43-amino acid peptide with a molecular weight of 4708.37 Da. tocris.comrndsystems.com Its primary structure, or amino acid sequence, is known, as is the presence of three crucial disulfide bonds that stabilize its three-dimensional fold. rndsystems.comnih.gov Molecular modeling studies have predicted that BDS-1 and its homologs adopt a structure containing a triple-stranded antiparallel β-sheet, a common fold among sea anemone toxins. nih.gov
A variety of advanced biophysical methods can be applied for a more in-depth characterization. dalriadatx.com Techniques such as Circular Dichroism (CD) spectroscopy could be used to experimentally verify the secondary structure content (e.g., β-sheets) and assess the peptide's conformational stability under different conditions. researchgate.net To quantify the binding kinetics and affinity between BDS-1 and its ion channel targets, Surface Plasmon Resonance (SPR) is a powerful tool. dalriadatx.com SPR can measure the association (on-rate) and dissociation (off-rate) constants of the interaction in real-time. basepairbio.com Furthermore, Isothermal Titration Calorimetry (ITC) could reveal the thermodynamic signature of the binding event, determining whether the interaction is driven by enthalpy or entropy. dalriadatx.combasepairbio.com These methods, combined with structural biology techniques like X-ray crystallography or NMR spectroscopy, are key future directions for creating a complete atomic-level picture of how BDS-1 recognizes and modulates its targets.
Table 1: Molecular Targets of Antihypertensive Protein BDS-1
| Target Channel | Channel Family | Observed Effect | Potency (IC50) | Reference |
|---|---|---|---|---|
| Kv3.4 | Voltage-gated Potassium Channel | Potent and reversible block | 12 nM / 47 nM | smartox-biotech.comtocris.comrndsystems.com |
| Kv3.1 | Voltage-gated Potassium Channel | Inhibition / Slows inactivation | >200 nM | smartox-biotech.commayflowerbio.com |
| Kv3.2 | Voltage-gated Potassium Channel | Inhibition | >200 nM | smartox-biotech.com |
| Nav1.7 | Voltage-gated Sodium Channel | Selective gating activator, slows inactivation | 3 nM | smartox-biotech.com |
| Nav1.3 | Voltage-gated Sodium Channel | Attenuates inactivation | Not specified | tocris.comrndsystems.com |
| TTX-sensitive Na+ channels | Voltage-gated Sodium Channel | Strongly enhances current | Not specified | smartox-biotech.com |
| TTX-resistant Na+ channels | Voltage-gated Sodium Channel | Weakly inhibits current | Not specified | smartox-biotech.com |
Spectroscopic Methods Beyond NMR
While Nuclear Magnetic Resonance (NMR) is a powerful tool, other spectroscopic techniques provide complementary information regarding the secondary structure and conformational changes of BDS-1.
Circular Dichroism (CD) Spectroscopy : This method is highly effective for rapidly assessing the secondary structure of proteins in solution. wisc.edu By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy can estimate the proportion of alpha-helices, beta-sheets, and random coils in the BDS-1 structure. It is also particularly useful for monitoring conformational changes that may occur upon binding to its molecular target or under different environmental conditions, such as temperature variations. wisc.edu For successful analysis, data collection should extend down to 184 nm. wisc.edu
Raman Spectroscopy : As a form of vibrational spectroscopy, Raman spectroscopy provides detailed information about the chemical bonds and molecular vibrations within BDS-1. wisc.edu It is complementary to infrared (IR) spectroscopy and can be used to analyze the frequencies of amide bands to determine the distribution of secondary structures. wisc.edu This technique requires only small volumes of the protein solution and can offer insights into the specific conformations of the polypeptide backbone and amino acid side chains. wisc.edu
Binding Assays and Kinetics (e.g., IC50, EC50 Determinations)
To quantify the therapeutic potential of BDS-1, it is essential to determine its functional potency and binding affinity through various assays.
Half-Maximal Inhibitory Concentration (IC50) : This value represents the concentration of BDS-1 required to inhibit a specific biological process or response by 50%. promegaconnections.com For an antihypertensive peptide, this would typically measure the inhibition of a key enzyme in blood pressure regulation, such as the Angiotensin-Converting Enzyme (ACE). A lower IC50 value indicates greater potency, meaning less of the compound is needed to achieve the desired inhibitory effect. promegaconnections.com IC50 values are typically determined from dose-response curves. promegaconnections.com
Half-Maximal Effective Concentration (EC50) : In contrast to inhibition, the EC50 measures the concentration of a drug that induces a response halfway between the baseline and maximum effect. promegaconnections.comsciencesnail.com While IC50 is focused on inhibition, EC50 is used for measuring the activation or stimulation of a response. promegaconnections.com The distinction is important; for instance, a partial inhibitor might never reach 50% inhibition, making an IC50 value undefined, whereas an EC50 can still quantify its dose-response relationship. sciencesnail.com
Understanding these metrics is crucial, as a lower IC50 or EC50 value does not always correlate with stronger binding affinity (Kd). promegaconnections.com These functional assays are dependent on experimental conditions, whereas the dissociation constant (Kd) is a direct measure of binding strength. promegaconnections.com
| Parameter | Description | Significance for BDS-1 |
|---|---|---|
| Kd (Dissociation Constant) | Measures the binding affinity between a drug and its target. A lower Kd indicates stronger binding. promegaconnections.com | Indicates how tightly BDS-1 binds to its molecular target (e.g., ACE). |
| IC50 | Concentration of an inhibitor required to reduce a biological or biochemical function by 50%. promegaconnections.com | Quantifies the potency of BDS-1 in inhibiting the activity of its target enzyme. |
| EC50 | Concentration of a drug that gives half-maximal response. promegaconnections.com | Measures the concentration of BDS-1 needed to produce 50% of its maximum antihypertensive effect. |
Computational Biology and in silico Modeling
Computational approaches are indispensable in modern drug discovery, offering cost-effective and rapid methods to predict molecular interactions, design novel molecules, and understand complex biological data. frontiersin.org
Molecular Docking and Dynamics Simulations
These in silico techniques provide atomic-level insights into how BDS-1 interacts with its biological target.
Molecular Docking : This computational method predicts the preferred orientation and conformation, or "pose," of a ligand (BDS-1) when bound to a target protein. nih.govfrontiersin.org By simulating the binding process, docking can identify key amino acid residues involved in the interaction and estimate the binding affinity. nih.gov This structure-based drug design approach helps to rationalize and optimize the binding of BDS-1 to its target. frontiersin.org
Molecular Dynamics (MD) Simulations : Following docking, MD simulations can be used to study the dynamic behavior of the BDS-1-target complex over time. arxiv.org These simulations model the movements of atoms and bonds, revealing the stability of the binding interaction and any conformational changes that occur in either the peptide or the target protein. nih.govarxiv.org This provides a more realistic view of the binding event than the static picture offered by docking alone. frontiersin.org
Artificial Intelligence and Machine Learning in Peptide Design and SAR Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design of therapeutic peptides by identifying patterns in vast datasets of biological information. nih.govnih.gov
Predictive Modeling : Various ML algorithms, including Support Vector Machines (SVM), Random Forest (RF), and eXtreme Gradient Boosting (XGBoost), have been successfully used to create models that can predict whether a given peptide sequence will have antihypertensive properties. frontiersin.orgmdpi.com These models are trained on datasets of known antihypertensive and non-hypertensive peptides, learning to recognize the features associated with activity. frontiersin.orgoup.com For instance, SVM-based models have achieved accuracies of over 84% for classifying larger antihypertensive peptides. nih.govdntb.gov.ua
Peptide Design and Optimization : Beyond prediction, AI, particularly deep generative models, can be used to design entirely new peptide sequences with optimized properties. nih.govresearchgate.net These models can explore a vast chemical space to generate novel candidates that are predicted to have high potency and specificity. mdpi.com This accelerates the discovery process by prioritizing the most promising candidates for experimental validation. frontiersin.org The integration of AI with structural information allows for the rational design of peptides with enhanced binding affinity. mdpi.com
| Machine Learning Algorithm | Application in Antihypertensive Peptide Research | Reported Performance Example |
|---|---|---|
| Support Vector Machine (SVM) | Used for both regression models for small peptides and classification models for larger ones. nih.govdntb.gov.ua | Achieved maximum accuracy of 84.21% for large peptides. nih.govdntb.gov.ua |
| Random Forest (RF) | Employed in ensemble models to improve prediction robustness. frontiersin.org | Achieved an AUC score of 0.877 in a comparative study. frontiersin.org |
| Xtreme Gradient Boosting (XGBoost) | A novel ensemble learning algorithm used to predict antihypertensive properties from structural features. mdpi.combiorxiv.org | Demonstrated outstanding performance with an accuracy of 86.50% and an AUC of 94.11%. mdpi.com |
| Convolutional Neural Network (CNN) | Used in deep learning approaches, often combined with other models like SVM, for boosted prediction. mdpi.com | An ensemble CNN-SVM model yielded 95% accuracy on a benchmarking dataset. mdpi.com |
Integration of Multi-Omics Data in BDS-1 Research
Proteomics : Mass spectrometry-based proteomics can be used to identify BDS-1 from its natural source (e.g., venom) and to discover its protein interaction partners within target cells or tissues. uq.edu.au This helps in confirming the molecular target and identifying potential off-target effects.
Transcriptomics : By analyzing mRNA expression levels (e.g., via RNA-seq), researchers can determine how treatment with BDS-1 alters gene expression in target tissues. This can reveal the downstream signaling pathways and cellular processes that are modulated by the peptide's activity.
Metabolomics : This approach involves studying the small-molecule metabolites within a biological system. Analyzing the metabolic profile of cells or tissues after BDS-1 administration can provide a functional readout of the physiological changes induced by the peptide, linking its enzymatic inhibition to broader metabolic shifts.
Integrating these datasets can provide a comprehensive map of the mechanism of action, from the initial protein-peptide interaction to the resulting changes in gene expression and metabolic function, ultimately aiding in the development of more robust and effective therapies. nih.govresearchgate.net
Challenges and Perspectives in Translating Peptide Toxin Research
Despite their high potency and selectivity, translating venom-derived peptides like BDS-1 into clinically approved therapeutics presents significant challenges. nih.govfrontiersin.org
Stability and Delivery : A major hurdle for peptide therapeutics is their susceptibility to degradation by proteases and poor absorption across the gastrointestinal barrier, which typically necessitates parenteral administration. frontiersin.orgresearchgate.net Furthermore, their ability to cross physiological barriers like the blood-brain barrier is often limited. frontiersin.orgresearchgate.net
Selectivity and Toxicity : While often highly selective, peptides can still have off-target effects. Systemic administration can lead to toxicity if the peptide interacts with unintended targets. nih.gov
Production and Cost : The chemical synthesis of complex peptides, especially those with multiple disulfide bonds, can be challenging and expensive, potentially limiting their widespread use. uq.edu.au
Future research is focused on overcoming these limitations through innovative strategies. researchgate.netcjnmcpu.com Half-life extension techniques, such as linkage to albumin-binding ligands, are being developed to improve pharmacokinetic properties. researchgate.net Novel delivery systems and chemical modifications are being explored to enhance stability and enable oral bioavailability. researchgate.netnih.gov As technologies in proteomics, transcriptomics, and computational modeling continue to advance, the rate of discovery and optimization of venom-derived peptides is expected to increase, enhancing the pipeline of these promising molecules from the laboratory to the clinic. researchgate.net
Conclusion
Summary of Key Academic Contributions of BDS-1 Research
The research centered on the Antihypertensive protein BDS-1, a 43-amino acid polypeptide originally isolated from the venom of the sea anemone Anemonia sulcata, has rendered significant contributions to the fields of neurobiology and pharmacology. wikipedia.org Initially identified for its blood-pressure-lowering effects, the true academic value of BDS-1 emerged from its utility as a specific modulator of voltage-gated ion channels. wikipedia.orgbiocompare.com
A primary contribution of BDS-1 research has been the elucidation of the function and pharmacology of Kv3 family potassium channels, particularly the rapidly inactivating Kv3.4 subunit. smartox-biotech.comresearchgate.net Before the characterization of BDS-1, there was a scarcity of specific pharmacological tools to study these channels. researchgate.net BDS-1 was originally described as a highly selective and potent blocker of Kv3.4 channels, acting as a gating modifier by shifting the voltage-dependence of activation to more depolarized potentials and slowing down both activation and inactivation kinetics. wikipedia.orgsmartox-biotech.comresearchgate.net This made it an invaluable molecular probe to investigate the physiological roles of Kv3.4 channels, which are crucial for enabling high-frequency firing in certain central nervous system neurons. smartox-biotech.comnih.gov
Subsequent research refined this understanding, revealing that BDS-1 is not exclusively selective for Kv3.4, but also inhibits Kv3.1 and Kv3.2 channels, albeit with lower affinity. smartox-biotech.comnih.gov This broader activity within the Kv3 subfamily prompted a more nuanced view of its application but also provided a tool to explore the function of the entire Kv3 channel class. nih.gov The mechanism of action was further detailed, suggesting that BDS-1 binds to the voltage-sensing domains (S3b-S4 segments) of the channels, a mechanism distinct from pore-blocking toxins. wikipedia.orgnih.gov
Perhaps one of the most unexpected and significant findings was the discovery of BDS-1's potent modulatory effects on voltage-gated sodium (Nav) channels. wikipedia.org Research demonstrated that BDS-1 acts with even higher potency on certain Nav channel subtypes than on its initial Kv3.4 target. smartox-biotech.com Specifically, it was found to be a powerful activator of the human Nav1.7 channel, a key target in pain signaling, by dramatically slowing its inactivation. wikipedia.orgsmartox-biotech.com It also enhances currents through other sodium channels like Nav1.3. rndsystems.comtocris.com This dual activity on both potassium and sodium channels has made BDS-1 a fascinating subject for studying the complex pharmacology of venom-derived peptides and the structural homologies between different ion channel families.
Furthermore, the implication of Kv3.4 channels in the pathophysiology of neurodegenerative conditions like Alzheimer's and Parkinson's diseases has positioned BDS-1 as a critical research tool in these areas. smartox-biotech.comresearchgate.net Studies have utilized BDS-1 to demonstrate the neuroprotective effects of Kv3.4 channel blockade in models of amyloid-beta-induced neuronal apoptosis. rndsystems.comresearchgate.net This line of inquiry has even spurred the development of smaller, derivative peptides, such as the N-terminal octapeptide BDS-I[1-8], which retains inhibitory activity on Kv3.4 channels and shows potential as a therapeutic lead. nih.gov
Interactive Table of BDS-1 Research Findings
| Target Channel | Reported Action | Potency (IC₅₀ / EC₅₀) | Key Research Finding | References |
|---|---|---|---|---|
| Kv3.4 | Inhibition (Gating Modifier) | ~47 nM | Initially considered a specific blocker, modifies gating kinetics. | smartox-biotech.com, rndsystems.com, researchgate.net |
| Kv3.1 | Inhibition | >200 nM | Lower affinity inhibition compared to Kv3.4. | wikipedia.org, smartox-biotech.com |
| Kv3.2 | Inhibition | >200 nM | Lower affinity inhibition compared to Kv3.4. | wikipedia.org, smartox-biotech.com |
| Nav1.7 (human) | Activation (Slows Inactivation) | ~3 nM | Potent activator, highlighting dual pharmacology. | wikipedia.org, smartox-biotech.com, mybiosource.com |
| Nav1.3 | Activation (Slows Inactivation) | Not specified | Enhances sodium currents. | wikipedia.org, rndsystems.com |
| TTX-sensitive Na+ currents (rat DRG neurons) | Enhancement | Not specified | Modulates neuronal sodium channels. | smartox-biotech.com, rndsystems.com |
Unresolved Questions and Future Research Avenues in Ion Channel Biology and Peptide Modulators
Despite the significant progress made, research on BDS-1 and related peptide modulators leaves several questions unanswered, opening exciting avenues for future investigation.
A major unresolved issue is the precise structural basis for its dual-target activity. How does a single, 43-amino acid peptide effectively and potently modulate two distinct classes of ion channels—potassium and sodium? While its interaction site on Kv3 channels has been localized to the S3b-S4 voltage-sensor paddle, the exact molecular determinants of this binding and how it translates to the observed gating modifications require higher-resolution structural data. wikipedia.orgnih.gov Similarly, the specific binding site on Nav channels that leads to slowed inactivation is not fully characterized but is thought to involve the S3-S4 linker in domain IV. wikipedia.org Elucidating the complete structural complexes of BDS-1 with both Kv3.4 and Nav1.7 channels would be a landmark achievement, providing profound insights into the principles of molecular recognition and gating modulation in voltage-gated ion channels.
The initial characterization of BDS-1 as "specific" for Kv3.4, which was later broadened to the Kv3 family and then to include Nav channels, highlights a critical challenge in peptide toxin research: defining true selectivity. smartox-biotech.comresearchgate.netnih.gov This evolution raises questions about the potential for other, as-yet-undiscovered off-target effects. Future research should involve broader screening of BDS-1 against a wider array of ion channels and other receptors to fully map its pharmacological profile. This would not only refine its use as a research tool but also be crucial for any potential therapeutic development.
The discovery of the neuroprotective effects of BDS-1-mediated Kv3.4 inhibition in Alzheimer's disease models opens a promising therapeutic avenue. researchgate.netnih.gov However, the translation of these findings remains a significant hurdle. The in vivo stability, efficacy, and, crucially, the potential side effects of a peptide with potent activity on both pain-sensing sodium channels (Nav1.7) and neuronal firing-rate-governing potassium channels (Kv3) must be thoroughly investigated. The development of the smaller peptide, BDS-I[1-8], represents a step toward creating more drug-like molecules. nih.gov Future research should focus on optimizing these smaller derivatives to enhance selectivity for Kv3.4 over Nav channels, improve pharmacokinetic properties, and assess their therapeutic window in relevant animal models of neurodegeneration.
Finally, BDS-1 serves as a template for peptide engineering. Can the distinct domains of BDS-1 responsible for Kv and Nav channel modulation be identified and separated? Creating "chimeric" or minimalist peptides based on the BDS-1 scaffold could lead to the development of a new generation of highly selective ion channel modulators. Such tools would be invaluable for dissecting the intricate roles of specific channel subtypes in complex physiological processes and for designing novel therapeutics with higher specificity and fewer side effects.
Q & A
Q. What structural features of BDS-1 contribute to its ACE-inhibitory activity, and how are these validated experimentally?
BDS-1's ACE-inhibitory activity is attributed to its peptide sequence and tertiary structure, which facilitate binding to the ACE active site. Experimental validation typically involves:
- In vitro ACE inhibition assays using synthetic BDS-1 peptides to measure IC50 values (half-maximal inhibitory concentration) .
- Molecular docking simulations to predict binding affinities (e.g., docking energy of -951.9 kcal/mol for BDS-1 with ACE) .
- Toxicity profiling via cell viability assays to confirm safety margins .
Q. How does BDS-1 compare to other antihypertensive peptides in terms of efficacy and mechanism?
Comparative analysis leverages databases like AHTPDB, which catalogs 5978 peptide entries, including BDS-1. Key metrics include:
Q. What standardized protocols exist for isolating and purifying BDS-1 from natural sources?
Isolation protocols often involve:
- Enzymatic hydrolysis of source proteins (e.g., marine organisms) followed by ultrafiltration to separate peptide fractions .
- Chromatographic purification (e.g., reverse-phase HPLC) with purity validated via SDS-PAGE or mass spectrometry .
Advanced Research Questions
Q. How can molecular dynamics simulations resolve discrepancies in BDS-1’s binding affinity data across studies?
Conflicting docking results (e.g., varying energy values) may arise from differences in simulation parameters. Methodological solutions include:
Q. What experimental designs are optimal for assessing BDS-1’s in vivo efficacy while minimizing confounding factors?
Rigorous in vivo studies require:
Q. How does BDS-1’s truncated variant, BDS-1 [1–8], retain bioactivity, and what are its implications for drug design?
The N-terminal octapeptide BDS-1 [1–8] retains KV3.4 channel inhibitory activity via conserved residues (e.g., Arg, Lys). This suggests:
Q. What bioinformatics tools can prioritize BDS-1 analogs with improved stability and bioavailability?
Computational pipelines include:
- Peptide stability prediction using tools like PeptideRanker to assess enzymatic degradation resistance.
- Toxicity screening via ToxinPred .
- Structural homology modeling to design analogs with enhanced ACE-binding motifs .
Methodological Challenges and Solutions
Q. How should researchers address variability in BDS-1’s IC50 values reported across different laboratories?
Standardization strategies:
- Inter-laboratory calibration using reference peptides (e.g., Captopril) to normalize ACE assay conditions .
- Transparent reporting of assay parameters (e.g., substrate concentration, pH) as per Hypertension Research guidelines .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of BDS-1 in preclinical models?
Q. How can multi-omics integration elucidate BDS-1’s systemic effects beyond ACE inhibition?
- Transcriptomic profiling to identify downstream signaling pathways (e.g., NFAT5 modulation in vascular cells) .
- Metabolomic analysis of urine/plasma samples to track angiotensin II and aldosterone levels .
Data Reproducibility and Ethical Considerations
Q. What documentation standards ensure reproducibility of BDS-1 research under FAIR principles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
